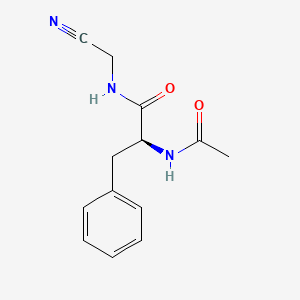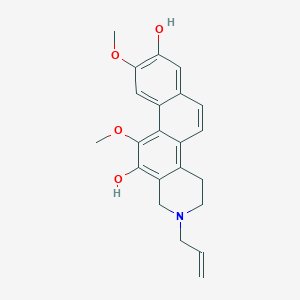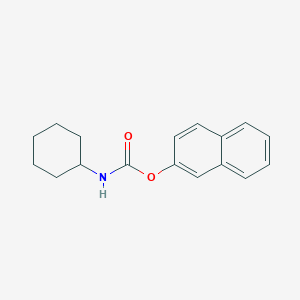
N-arachidonoyl-N-(2-hydroxyethyl)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-arachidonoyl-N-(2-hydroxyethyl)hydroxylamine is a synthetic analog of anandamide, an endogenous cannabinoid neurotransmitter. This compound is known for its ability to mimic the effects of Δ9-tetrahydrocannabinol, the psychoactive component of marijuana. It has a molecular formula of C22H37NO3 and a molecular weight of 363.5 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-arachidonoyl-N-(2-hydroxyethyl)hydroxylamine typically involves the amidation of arachidonic acid with 2-hydroxyethylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented. large-scale synthesis would likely involve similar reaction conditions as the laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
N-arachidonoyl-N-(2-hydroxyethyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Produces oxides and ketones.
Reduction: Produces primary and secondary amines.
Substitution: Produces various substituted hydroxylamines.
Scientific Research Applications
N-arachidonoyl-N-(2-hydroxyethyl)hydroxylamine has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of endocannabinoids and their analogs.
Biology: Investigated for its role in modulating the endocannabinoid system and its effects on cellular signaling pathways.
Medicine: Explored for potential therapeutic applications in pain management, neuroprotection, and anti-inflammatory treatments.
Industry: Potential applications in the development of new pharmaceuticals and bioactive compounds.
Mechanism of Action
N-arachidonoyl-N-(2-hydroxyethyl)hydroxylamine exerts its effects by binding to cannabinoid receptors, specifically the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2). It mimics the action of anandamide, leading to the activation of these receptors and subsequent modulation of various signaling pathways. This includes the inhibition of adenylate cyclase, modulation of ion channels, and activation of mitogen-activated protein kinases (MAPKs) .
Comparison with Similar Compounds
Similar Compounds
Anandamide (N-arachidonoylethanolamine): An endogenous cannabinoid neurotransmitter with similar binding affinity to CB1 and CB2 receptors.
N-arachidonoyl dopamine: Another endocannabinoid that acts as an agonist of the CB1 receptor and the transient receptor potential V1 (TRPV1) ion channel.
N-arachidonoyl gamma-aminobutyric acid: An endogenous lipid amide with neuroprotective and cerebrovascular effects.
Uniqueness
N-arachidonoyl-N-(2-hydroxyethyl)hydroxylamine is unique due to its specific structure, which allows it to selectively bind to cannabinoid receptors and modulate their activity. This makes it a valuable tool for studying the endocannabinoid system and exploring potential therapeutic applications .
Properties
Molecular Formula |
C22H37NO3 |
|---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
(5Z,8Z,11Z,14Z)-N-hydroxy-N-(2-hydroxyethyl)icosa-5,8,11,14-tetraenamide |
InChI |
InChI=1S/C22H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23(26)20-21-24/h6-7,9-10,12-13,15-16,24,26H,2-5,8,11,14,17-21H2,1H3/b7-6-,10-9-,13-12-,16-15- |
InChI Key |
GSKSTUBDYCGHNA-DOFZRALJSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)N(CCO)O |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)N(CCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N5-[4-Benzylphenyl]-L-glutamamide](/img/structure/B10851562.png)
![N6-[(4-Nitro)-phenyl]-9-benzyl-2-phenyladenine](/img/structure/B10851567.png)
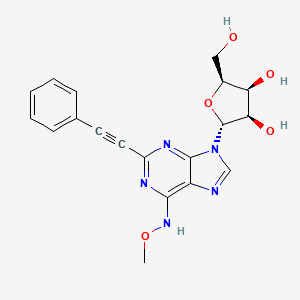
![N6-methoxy-2-[(4-pyridinyl)ethynyl]adenosine](/img/structure/B10851574.png)
![N6-methoxy-2-[(2-pyridinyl)ethynyl]adenosine](/img/structure/B10851576.png)
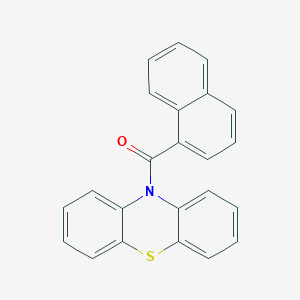
![N6-methoxy-2-[(4-pentylphenyl)ethynyl]adenosine](/img/structure/B10851592.png)

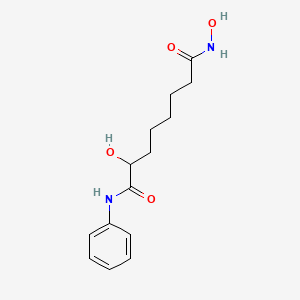

![N-allyl[D-Pro-10]Dyn A-(1-11)](/img/structure/B10851608.png)
